molecular formula C7H9NO2 B7967877 5-Azaspiro[2.5]octane-6,8-dione

5-Azaspiro[2.5]octane-6,8-dione

Cat. No.: B7967877
M. Wt: 139.15 g/mol
InChI Key: PUAHCMPDFPUHSN-UHFFFAOYSA-N
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Description

5-Azaspiro[2.5]octane-6,8-dione is a bicyclic spiro compound characterized by a fused five- and three-membered ring system. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol and CAS number 845267-72-3 . The spiro architecture, featuring a nitrogen atom at the bridgehead (position 5) and two ketone groups (positions 6 and 8), confers unique conformational rigidity and reactivity. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors and antineoplastic agents like Aderbasib (CAS 791828-58-5), which incorporates its scaffold .

Properties

IUPAC Name

5-azaspiro[2.5]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-3-6(10)8-4-7(5)1-2-7/h1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAHCMPDFPUHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]octane-6,8-dione typically involves the annulation of cyclopentane or four-membered rings. One common method includes the use of commercially available starting materials and conventional chemical transformations. For instance, the synthesis can be achieved through the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve multi-step reaction sequences, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The conditions are optimized to ensure mild reaction environments and excellent yields at each step .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as lithium aluminum hydride for reduction and oxidizing agents for oxidation reactions .

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride or hydrogen with Raney nickel and aqueous ammonia in methanol.

    Oxidation: Common oxidizing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield derivatives with closed pyrrolidine rings .

Scientific Research Applications

Organic Chemistry

5-Azaspiro[2.5]octane-6,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Research has indicated that this compound exhibits significant biological activity:

  • Antitumor Activity:
    In vitro studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example:
    CompoundTarget Cell LineIC50 (µM)
    Compound AA549 (Lung)0.18
    Compound BMDA-MB-231 (Breast)0.08
    Compound CHeLa (Cervical)0.14

These values indicate potent activity, particularly against breast cancer cells where the IC50 is notably low at 0.08 µM, suggesting strong efficacy.

  • Antimicrobial Properties:
    The compound has also been evaluated for its antimicrobial potential. Studies suggest that it can disrupt bacterial membranes, enhancing selectivity against pathogens like Mycobacterium tuberculosis. The azaspiro structure may improve membrane permeability, which is crucial for combating resistant strains.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

  • Neurological Applications:
    Analogous compounds have been studied as ligands for serotonin receptors (e.g., 5-HT(1A)), indicating potential applications in treating anxiety and depression disorders. For instance, a derivative was shown to exhibit similar functional profiles as buspirone, a known anxiolytic agent .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]octane-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s unique structure allows it to effectively bind to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Azaspiro[2.5]octane-6,8-dione with analogous spirocyclic diketones and azaspiro compounds:

Compound Name Spiro System Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 5-aza, [2.5] octane Two ketones (6,8) C₇H₉NO₂ 139.15 Antineoplastic intermediates
7-Oxa-5-azaspiro[3.4]octane-6,8-dione 5-aza, [3.4] octane Oxa (oxygen) at position 7 C₆H₇NO₃ 141.12 Synthetic precursor for heterocycles
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-dione 6,9-diaza, [4.5] decane Aryl groups (e.g., phenyl) at position 6 C₁₄H₁₆N₂O₂ 244.29 Anticonvulsant candidates
8-Azaspiro[4.5]decane-7,9-dione 8-aza, [4.5] decane Unsubstituted C₉H₁₃NO₂ 167.21 Pharmaceutical impurity standard
1,1-Difluoro-6-azaspiro[2.5]octane HCl 6-aza, [2.5] octane Difluoro substituents C₇H₁₁ClF₂N 198.62 Fluorinated building block for drug discovery

Key Observations :

  • Ring Size and Heteroatoms : The spiro system’s ring size (e.g., [2.5] vs. [4.5]) and heteroatom placement (N, O) significantly influence reactivity. For example, 7-Oxa-5-azaspiro[3.4]octane-6,8-dione exhibits enhanced polarity due to the oxygen atom, impacting solubility .
  • Substituents : Aryl groups in 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-dione improve binding to CNS targets, while fluorine in 1,1-Difluoro-6-azaspiro[2.5]octane HCl enhances metabolic stability .

Yield Comparison :

Commercial and Regulatory Status

  • This compound: Limited commercial availability; primarily used in research settings.
  • 8-Azaspiro[4.5]decane-7,9-dione : Available as a reference standard (100 mg, €373) for impurity profiling in pharmaceuticals .
  • 1,1-Difluoro-6-azaspiro[2.5]octane HCl : Marketed by chemistry suppliers (e.g., 1g for €474) as a fluorinated intermediate .

Biological Activity

5-Azaspiro[2.5]octane-6,8-dione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound features a spirocyclic structure that incorporates nitrogen atoms into its framework. This unique configuration contributes to its reactivity and interaction with biological targets, making it a subject of various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Electrophilic Properties : The compound can act as an electrophilic agent, which allows it to react with nucleophiles such as amino acids and other biomolecules, potentially leading to modifications that affect cellular functions.
  • Agonistic Activity : Recent studies have indicated that derivatives of spiro compounds can function as agonists for various receptors, including GLP-1 receptors, which are crucial for glucose metabolism and appetite regulation .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study evaluating a series of related compounds showed significant cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
11bA549 (Lung Cancer)0.18
11hA5490.19
11dMDA-MB-231 (Breast)0.08
11kMDA-MB-2310.09
12cHeLa (Cervical Cancer)0.14

These findings suggest that compounds related to this compound could be developed into effective anticancer agents .

Other Biological Activities

In addition to its antitumor effects, the compound has been investigated for other potential therapeutic applications:

  • Metabolic Regulation : Its derivatives have been explored for their ability to modulate metabolic pathways, particularly in the context of obesity and diabetes through receptor agonism .
  • Neuroprotective Effects : Some studies suggest that spirocyclic compounds may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Efficacy : A recent study synthesized various derivatives of spiro compounds and assessed their activity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values below 0.20 µM against A549 and MDA-MB-231 cell lines, showcasing their potential as lead compounds in cancer therapy .
  • Receptor Agonism : Another study optimized a series of related spiro compounds as GLP-1 receptor agonists. The structural insights gained from cryogenic electron microscopy facilitated the rational design of these compounds, enhancing their potency and specificity .
  • Synthetic Routes : The synthesis of this compound involves several steps that can be optimized for yield and purity. The use of environmentally friendly reagents and conditions is emphasized in modern synthetic approaches to ensure sustainability in pharmaceutical development.

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